REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9])C=C.[CH2:13]1[C@H:22]2[C@@H](CCCC2)CC[CH2:14]1>>[CH2:22]([C:6]1[C:5]([OH:4])=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9])[CH:13]=[CH2:14]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC[C@@H]2CCCC[C@@H]12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
217 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml three-necked Morton flask equipped with mechanical stirrer
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Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained at this reflux temperature for seven hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
ADDITION
|
Details
|
231 mL of toluene was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
further cooling to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the cake washed with 200 mL of heptane
|
Type
|
STIRRING
|
Details
|
The wet cake was stirred in 200 mL of heptane for 1-2 hours at room temperature
|
Duration
|
1.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
drying of the cake at 40° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=O)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |